

Comparative Guide: 18-Methylmestranol vs. Ethinylestradiol Potency

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Compound of Interest

Compound Name: 18-Methylmestranol

CAS No.: 14009-70-2

Cat. No.: B195234

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Executive Summary

This guide provides a technical comparison between Ethinylestradiol (EE), the gold-standard synthetic estrogen used in contraception and hormone replacement, and **18-Methylmestranol**, a structural analog and prodrug.

The Core Distinction:

- Ethinylestradiol (EE) is a direct-acting, high-potency estrogen receptor agonist.
- 18-Methylmestranol** functions as a prodrug. It requires hepatic demethylation to become active. Furthermore, it possesses an ethyl group at the C13 position (18-methyl homologue), which distinguishes it from standard Mestranol.

Potency Verdict: Ethinylestradiol is significantly more potent in vivo. **18-Methylmestranol** exhibits reduced potency due to two compounding factors:

- Metabolic Bottleneck: Incomplete conversion of the 3-methoxy ether to the active phenolic hydroxyl group (approx. 50–70% efficiency).

- Steric Hindrance: The C13-ethyl substitution (18-methyl) in the active metabolite generally reduces binding affinity for the Estrogen Receptor alpha (ER

) compared to the native C13-methyl found in EE.

Chemical & Structural Analysis[1][2]

To understand the potency disparity, we must first analyze the structural modifications.

Feature	Ethinylestradiol (EE)	18-Methylmestranol	Impact on Potency
	17	3-methoxy-13-ethyl-17	
Chemical Name	-ethinyl-1,3,5(10)-estratriene-3,17 -diol	-ethinyl-1,3,5(10)-estratriene-17 -ol	--
C3 Position	Free Hydroxyl (-OH)	Methoxy Ether (-OCH)	Critical: The ether renders the molecule inactive at the receptor until metabolized.
C13 Position	Methyl (-CH)	Ethyl (-CH CH)	Steric Factor: The bulkier ethyl group can interfere with the ligand-binding domain (LBD) of ER.
Molecular Weight	296.4 g/mol	~324.5 g/mol	Affects lipophilicity and tissue distribution.

Structural Visualization

The following diagram illustrates the structural relationship and the metabolic activation pathway required for **18-Methylmestranol**.



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Figure 1: Metabolic activation pathway of **18-Methylmestranol**. The compound is pharmacologically inert until the C3-methoxy group is cleaved.

Pharmacodynamics: Receptor Binding & Activation

Relative Binding Affinity (RBA)

Potency begins at the receptor. The Estrogen Receptor (ER) requires a phenolic hydroxyl group at C3 for high-affinity hydrogen bonding with Glu353 and Arg394 in the ligand-binding pocket.

- Ethinylestradiol: Possesses the free C3-OH. RBA is approx. 100-190% of Estradiol (E2).
- **18-Methylmestranol**: Possesses a C3-OCH
. RBA is < 2% of E2. It cannot effectively bind until metabolized.
- Active Metabolite (18-Methyl-EE): Once demethylated, the 13-ethyl analog binds the ER. However, SAR data indicates that increasing the C13 alkyl chain length (Methyl Ethyl) creates steric clash within the hydrophobic pocket of the ER, typically reducing affinity by 20–50% compared to the C13-methyl parent (EE).

The "Prodrug Penalty"

The conversion of Mestranol-type ethers to active estrogens is not 1:1.

- Bioequivalence: Studies on Mestranol vs. EE show that 50 g of Mestranol is bioequivalent to roughly 35 g of EE.

- Conversion Efficiency: Only ~70% of the oral dose is successfully demethylated to the active form. The remainder is excreted or metabolized via alternative pathways (e.g., hydroxylation) that do not yield potent estrogens.

Experimental Protocols for Potency Comparison

To objectively verify the potency difference, researchers should employ a two-tiered approach: In Vitro Receptor Binding (to assess affinity) and In Vivo Uterotrophic Assay (to assess systemic potency including metabolism).

Protocol A: Competitive Radioligand Binding Assay (In Vitro)

Objective: Determine the Relative Binding Affinity (RBA) of the compounds to recombinant human ER

- Preparation:
 - Buffer: 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 1 mM DTT.
 - Ligand: [3H]-Estradiol (Specific activity ~80 Ci/mmol).
 - Receptor: Human recombinant ER
(commercial prep).
- Incubation:
 - Incubate 1 nM [3H]-Estradiol with ER preparation.
 - Add increasing concentrations (to

M) of the competitor: EE (Standard) vs. **18-Methylmestranol** (Test) vs. 18-Methyl-EE (Active Metabolite Reference).

- Incubate at 4°C for 18 hours to reach equilibrium.
- Separation:
 - Separate bound from free ligand using dextran-coated charcoal.
 - Centrifuge at 1000g for 10 mins.
- Analysis:
 - Measure radioactivity in supernatant via Liquid Scintillation Counting (LSC).
 - Calculate IC
(concentration displacing 50% of specific binding).
 - RBA Calculation:

Expected Result:

- EE: High RBA (~100-150%).
- **18-Methylmestranol**: Negligible RBA (<1%).
- 18-Methyl-EE: Moderate/High RBA (~50-80% of EE).

Protocol B: The Allen-Doisy / Uterotrophic Assay (In Vivo)

Objective: Measure the biological estrogenic potency, accounting for metabolic activation.

- Animals: Immature female Wistar rats (21 days old) or ovariectomized adult mice.
- Dosing Regimen:

- Groups (n=6): Vehicle Control, EE (0.01, 0.03, 0.1 g/day), **18-Methylmestranol** (0.03, 0.1, 0.3 g/day).
- Route: Oral Gavage (critical to assess the first-pass demethylation).
- Duration: 3 consecutive days.
- Endpoint:
 - Sacrifice animals 24 hours after last dose.
 - Excise and weigh the uterus (wet weight).
- Data Analysis:
 - Plot Dose-Response Curve (Log Dose vs. Uterine Weight).
 - Calculate ED
(Effective Dose for 50% maximal response).

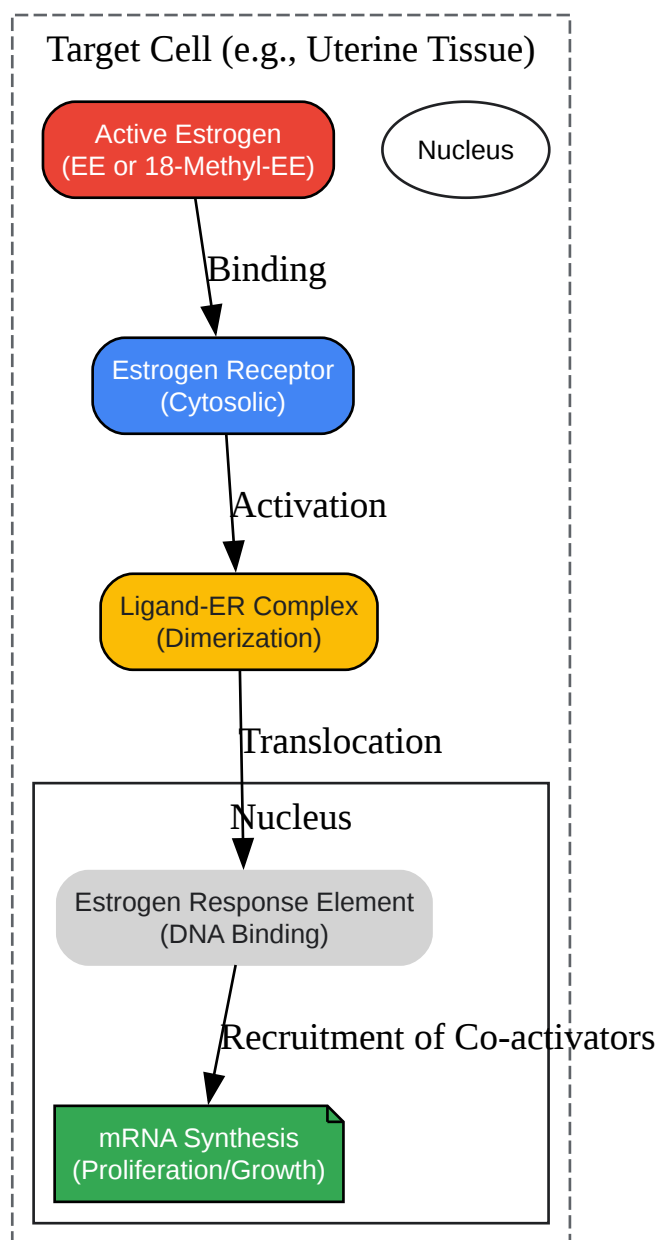
Self-Validating Check: If **18-Methylmestranol** is administered subcutaneously (bypassing the liver), its potency should drop significantly compared to oral administration, as hepatic CYP enzymes are required for activation. EE potency should remain high via both routes.

Summary of Comparative Data

Parameter	Ethinylestradiol (EE)	18-Methylmestranol
Nature	Active Drug	Prodrug
ER Affinity	High (nM)	Very Low (Inactive)
Oral Bioavailability	~40-50% (due to conjugation)	Depends on demethylation (~70% conversion)
Metabolic Requirement	None for activity	Obligate O-Demethylation (CYP2C9)
Potency Ratio (Oral)	1.0 (Reference)	~0.5 - 0.7
Half-Life	13-27 hours	~50 min (Parent); Active metabolite ~24h

Mechanism of Action Diagram

The following graph details the cellular signaling pathway once the active metabolite is formed.



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Figure 2: Intracellular signaling pathway. Note that **18-Methylmestranol** must first be converted to the "Active Estrogen" outside the target cell (in the liver) to enter this pathway.

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Sources

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